molecular formula C20H22ClNO3S B4983666 (2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE

(2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE

Cat. No.: B4983666
M. Wt: 391.9 g/mol
InChI Key: OCTWCUMBGKYCAO-UXBLZVDNSA-N
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Description

(2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorobenzyl group, a dimethoxyphenyl group, and an acrylamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol to form the 4-chlorobenzyl sulfanyl intermediate.

    Coupling with Dimethoxyphenylacrylamide: The intermediate is then coupled with 3,4-dimethoxyphenylacrylamide under specific conditions, such as the presence of a base and a solvent like dichloromethane, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c1-24-18-9-5-15(13-19(18)25-2)6-10-20(23)22-11-12-26-14-16-3-7-17(21)8-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,23)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTWCUMBGKYCAO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCSCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCSCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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